propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15757763
InChI: InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3
SMILES:
Molecular Formula: C10H19N3
Molecular Weight: 181.28 g/mol

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine

CAS No.:

Cat. No.: VC15757763

Molecular Formula: C10H19N3

Molecular Weight: 181.28 g/mol

* For research use only. Not for human or veterinary use.

propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine -

Specification

Molecular Formula C10H19N3
Molecular Weight 181.28 g/mol
IUPAC Name N-[(2-propylpyrazol-3-yl)methyl]propan-1-amine
Standard InChI InChI=1S/C10H19N3/c1-3-6-11-9-10-5-7-12-13(10)8-4-2/h5,7,11H,3-4,6,8-9H2,1-2H3
Standard InChI Key IJWGRKKTHTXLIV-UHFFFAOYSA-N
Canonical SMILES CCCNCC1=CC=NN1CCC

Introduction

Propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds characterized by a five-membered ring structure containing two nitrogen atoms. These compounds have gained significant attention in medicinal and synthetic chemistry due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

The specific compound, propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine, incorporates a propyl group attached to a pyrazole ring and an amine functional group. Its structural features suggest potential applications in pharmaceuticals, agrochemicals, or as intermediates in organic synthesis.

Synthesis

The synthesis of propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine typically involves:

  • Formation of the Pyrazole Ring:

    • Starting with hydrazine derivatives and β-diketones under acidic or basic conditions to form the pyrazole core.

  • Attachment of the Propyl Group:

    • Alkylation reactions are employed to introduce the propyl substituent at the nitrogen atom of the pyrazole ring.

  • Introduction of the Methylamine Group:

    • Functionalization at the 5-position of the pyrazole ring using formaldehyde or other methylating agents, followed by amination.

This multi-step synthesis requires careful control of reaction conditions to achieve high yields and purity.

Potential Applications

FieldApplication
PharmaceuticalsDevelopment of drugs targeting inflammation, infections, or cancer .
AgrochemicalsUse as precursors for pesticides or herbicides due to their bioactivity .
Synthetic ChemistryIntermediates for synthesizing complex organic molecules .

Research Gaps and Future Directions

Although pyrazoles are well-studied, specific research on propyl[(1-propyl-1H-pyrazol-5-yl)methyl]amine is sparse. Future investigations should focus on:

  • Biological Testing:

    • Screening for antimicrobial, antiviral, and anticancer activities.

  • Mechanistic Studies:

    • Understanding how this compound interacts with biological targets at the molecular level.

  • Derivatization:

    • Synthesizing analogs with modified substituents to enhance activity or reduce toxicity.

  • Pharmacokinetics and Toxicology:

    • Evaluating its metabolic stability and safety profile in vivo.

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